Secretin is a 27-amino acid gastrointestinal hormone and neuropeptide primarily produced in the S cells of the duodenum. It plays a crucial role in regulating digestive processes, particularly by stimulating pancreatic bicarbonate secretion and inhibiting gastric acid secretion. The compound in question, Secretin (rat) (trifluoroacetate salt), is a synthetic form of rat secretin that is often used in scientific research to study its physiological and pharmacological effects. It belongs to the secretin/glucagon superfamily of peptides, which includes other important hormones such as glucagon and pituitary adenylate cyclase-activating polypeptide.
Secretin (rat) is derived from the rat species and is classified as a peptide hormone. The trifluoroacetate salt form is utilized for its enhanced stability and solubility in aqueous solutions, making it suitable for various laboratory applications. This compound is significant in both biological and medicinal research due to its regulatory functions in the gastrointestinal system.
The synthesis of Secretin (rat) (trifluoroacetate salt) typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The use of automated peptide synthesizers enhances efficiency and purity during synthesis. After synthesis, high-performance liquid chromatography (HPLC) is employed for purification, ensuring that impurities are removed and a high yield of pure product is achieved .
The molecular formula for Secretin (rat) (trifluoroacetate salt) is , with a molecular weight of approximately 3039.4 g/mol . The structure consists of a long chain of amino acids, forming a specific three-dimensional conformation essential for its biological function.
The structural integrity of Secretin can be influenced by various factors, including pH and ionic strength, which affect its solubility and interaction with receptors . The trifluoroacetate counter-ion plays a role in stabilizing the peptide structure during synthesis and storage.
Secretin primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically engage in oxidation or reduction reactions due to its peptide nature .
The major product formed from this synthesis process is the trifluoroacetate salt of Secretin itself, with minimal by-products if handled correctly.
Secretin exerts its effects through specific binding to the secretin receptor, a G protein-coupled receptor located on target cells in the pancreas and gastrointestinal tract. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within cells. This signaling cascade results in increased bicarbonate secretion from pancreatic cells and modulation of gastric acid secretion .
The trifluoroacetate form enhances solubility and stability compared to other forms of secretin.
Secretin (rat) (trifluoroacetate salt) has diverse applications in scientific research:
Secretin holds the distinction of being the first hormone identified in mammalian physiology, discovered in 1902 by Bayliss and Starling. This 27-amino-acid peptide is produced by enteroendocrine S cells in the duodenum and orchestrates key digestive functions: stimulating pancreatic bicarbonate secretion to neutralize gastric acid, regulating gastric emptying, and modulating bile flow [2] [7]. Its discovery established the foundational concept of chemical messengers acting at distant sites, catalyzing the field of endocrinology. Secretin’s physiological significance extends beyond digestion, as it modulates cardiac output, water homeostasis, and brown adipose tissue thermogenesis [3] [7]. The evolutionary trajectory of secretin is particularly notable; while orthologs exist in mammals and birds, teleost fish (e.g., Takifugu rubripes) lack both secretin and its receptor, indicating these molecules emerged after the teleost-tetrapod divergence approximately 450 million years ago [8]. This phylogenetic restriction underscores secretin’s specialized role in advanced physiological regulation.
The secretin receptor (SCTR) is the archetype of the Class B1 G protein-coupled receptor family, characterized by a large extracellular domain (ECD) with a conserved hydrophobic ligand-binding groove, a seven-transmembrane helical bundle, and complex activation mechanisms [4] [9]. Structural analyses reveal that secretin engages SCTR via a multi-step "affinity trap" mechanism: the C-terminus of secretin docks into the ECD groove, enabling the peptide’s N-terminus to insert deeply into the transmembrane domain pocket, inducing conformational changes that activate Gαs signaling and cyclic adenosine monophosphate production [2] [4]. This activation mechanism is conserved across Class B1 receptors but exhibits ligand-specific nuances. For example, glucagon-like peptide-1 folds its N-terminus toward the transmembrane domain upon binding, whereas parathyroid hormone 2 receptor ligands adopt unique loop conformations [9].
Table 1: Structural Features of Secretin Receptor Activation
Structural Element | Role in Secretin-SCTR Binding | Comparison to Other Class B1 GPCRs |
---|---|---|
Extracellular Domain | Binds C-terminus of secretin (affinity trap) | Conserved hydrophobic groove; VIP2R ECD stabilizes ECL1 |
Transmembrane Domain | Accommodates secretin N-terminus; TM6 outward movement | Glucagon receptor exhibits larger pocket volume |
Allosteric Sites | Targeted by pyrimidine-based modulators (e.g., scaffold A) | GLP-1R allosteric site involves Cys-347 in TM5/6 interface |
Recent cryo-electron microscopy studies at sub-3 Å resolution have illuminated dynamic aspects of SCTR activation, including outward movement of transmembrane helix 6 (TM6), a hallmark of G protein-coupled receptor activation [4] [9]. These structural insights enable rational drug design, particularly for small-molecule allosteric modulators. For instance, 2-sulfonyl pyrimidines act as positive allosteric modulators by binding transmembrane domains, enhancing secretin’s residence time, and potentiating cyclic adenosine monophosphate signaling—a strategy that circumvents the pharmacokinetic limitations of peptide therapeutics [7]. The trifluoroacetate salt form of rat secretin ensures high solubility and stability for in vitro assays probing these mechanisms [7].
The rat (Rattus norvegicus) secretin isoform shares 92% amino acid sequence identity with human secretin, with variations primarily in the mid-region (residues 10–15), while retaining full cross-species receptor activation capability [3] [10]. This high conservation enables rats to model human secretin physiology with high fidelity. After Roux-en-Y gastric bypass surgery—a procedure that dramatically improves glucose homeostasis—rats and humans exhibit parallel >2-fold increases in postprandial secretin levels, confirming conserved nutrient-sensing mechanisms in the distal small intestine [3]. Rat studies further demonstrated that glucose directly stimulates secretin release via sodium-glucose cotransporter-dependent mechanisms in ileal S cells, a phenomenon absent in the proximal gut [3].
Table 2: Rat-Human Comparative Features in Secretin Research
Parameter | Rat Model Data | Human Relevance |
---|---|---|
Amino Acid Identity | 92% (divergent residues: 10-15) | High functional conservation |
Post-RYGB Secretin Rise | >2-fold postprandial increase | Identical response magnitude in patients |
Glucose Sensing | SGLT-dependent in distal S cells | Putative conserved pathway |
Metabolic Networks | Vitamin C synthesis capability (iRno model) | Absent in humans (iHsa model) |
Genome-scale metabolic network reconstructions (GENREs) like iRno (rat) and iHsa (human) reveal that >99.6% of metabolic reactions are conserved, though species-specific differences exist (e.g., rats synthesize vitamin C via gulonolactone oxidase, absent in humans) [10]. These reconciled models confirm that rats accurately replicate human secretin-dependent pathways, making them indispensable for biomarker discovery and metabolic studies. The trifluoroacetate salt formulation of rat secretin ensures experimental consistency in such translational research by providing precisely defined stoichiometry and purity [3] [7].
Concluding Remarks
Secretin (rat) (trifluoroacetate salt) exemplifies how deeply characterized peptide reagents advance fundamental and translational G protein-coupled receptor research. Its historical role in defining endocrinology, conserved activation mechanisms across Class B1 G protein-coupled receptors, and validation in rat metabolic studies underscore its utility in bridging in vitro structural insights to in vivo physiology. Future studies leveraging this reagent should clarify secretin’s potential synergies with glucagon-like peptide-1 in metabolic diseases—a compelling direction suggested by shared allosteric modulator scaffolds [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7